molecular formula C19H30ClNO3 B4407527 1-[3-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

1-[3-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

Cat. No.: B4407527
M. Wt: 355.9 g/mol
InChI Key: KCKWVJGNNWHAMO-UHFFFAOYSA-N
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Description

1-[3-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride is a complex organic compound that features a piperidine ring substituted with dimethyl groups and linked to an ethanone moiety through an ethoxy bridge

Preparation Methods

The synthesis of 1-[3-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of 3,5-dimethylpiperidine. This can be achieved through the catalytic hydrogenation of 3,5-dimethylpyridine.

    Ethoxy Bridge Formation: The next step involves the reaction of 3,5-dimethylpiperidine with ethylene oxide to form the ethoxy bridge.

    Phenyl Ethanone Attachment: The final step involves the attachment of the phenyl ethanone group to the ethoxy-bridged piperidine derivative. This can be achieved through a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydrochloride Formation: The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[3-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where the dimethyl groups can be replaced by other substituents.

    Hydrolysis: Acidic or basic hydrolysis can break the ethoxy bridges, leading to the formation of simpler derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, high temperatures, and the use of catalysts or reducing agents.

Scientific Research Applications

1-[3-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological pathways due to the presence of the piperidine ring.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets:

    Receptor Binding: The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Signal Transduction: It can influence signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

1-[3-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride can be compared with other similar compounds:

    3,5-Dimethylpiperidine: This compound shares the piperidine ring structure but lacks the ethoxy and phenyl ethanone groups, making it less complex and potentially less versatile.

    1-(3-{2-[2-(piperidin-1-yl)ethoxy]ethoxy}phenyl)ethanone: This compound lacks the dimethyl substitutions on the piperidine ring, which may affect its binding affinity and reactivity.

    1-(3-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}phenyl)propanone: This compound has a propanone group instead of an ethanone group, which may influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3.ClH/c1-15-11-16(2)14-20(13-15)7-8-22-9-10-23-19-6-4-5-18(12-19)17(3)21;/h4-6,12,15-16H,7-11,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKWVJGNNWHAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOCCOC2=CC=CC(=C2)C(=O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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